Cas no 2103551-82-0 (methyl 4-amino-4-(dimethyl-1,3-oxazol-2-yl)butanoate)

Methyl 4-amino-4-(dimethyl-1,3-oxazol-2-yl)butanoate is a specialized organic compound featuring a dimethyloxazole moiety linked to an amino-substituted butanoate ester. This structure imparts versatility in synthetic applications, particularly as an intermediate in pharmaceutical and agrochemical research. The presence of both amino and ester functional groups allows for further derivatization, enabling the synthesis of more complex molecules. Its oxazole ring contributes to stability and potential bioactivity, making it valuable in medicinal chemistry for drug discovery. The compound is typically handled under controlled conditions due to its reactive nature, ensuring optimal purity and performance in downstream processes. Its well-defined structure facilitates precise incorporation into target molecules.
methyl 4-amino-4-(dimethyl-1,3-oxazol-2-yl)butanoate structure
2103551-82-0 structure
Product Name:methyl 4-amino-4-(dimethyl-1,3-oxazol-2-yl)butanoate
CAS No:2103551-82-0
MF:C10H16N2O3
MW:212.245642662048
CID:6196997
PubChem ID:165696172
Update Time:2025-08-05

methyl 4-amino-4-(dimethyl-1,3-oxazol-2-yl)butanoate Chemical and Physical Properties

Names and Identifiers

    • methyl 4-amino-4-(dimethyl-1,3-oxazol-2-yl)butanoate
    • EN300-1755223
    • 2103551-82-0
    • Inchi: 1S/C10H16N2O3/c1-6-7(2)15-10(12-6)8(11)4-5-9(13)14-3/h8H,4-5,11H2,1-3H3
    • InChI Key: ZJLIUNBPWMKZDS-UHFFFAOYSA-N
    • SMILES: O1C(C)=C(C)N=C1C(CCC(=O)OC)N

Computed Properties

  • Exact Mass: 212.11609238g/mol
  • Monoisotopic Mass: 212.11609238g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 223
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 78.4Ų

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Additional information on methyl 4-amino-4-(dimethyl-1,3-oxazol-2-yl)butanoate

Introduction to Methyl 4-Amino-4-(Dimethyl-1,3-Oxazol-2-Yl)Butanoate (CAS No. 2103551-82-0)

Methyl 4-amino-4-(dimethyl-1,3-oxazol-2-yl)butanoate, identified by the CAS registry number 2103551-82-0, is a compound of significant interest in the fields of organic chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential applications in various industries. Recent studies have highlighted its role in the development of advanced materials and its potential as a precursor in the synthesis of bioactive molecules.

The chemical structure of methyl 4-amino-4-(dimethyl-1,3-oxazol-2-yl)butanoate is characterized by a butanoate backbone with a dimethyl oxazole substituent at the fourth position. This configuration imparts unique electronic and steric properties to the molecule, making it a valuable component in the design of functional materials. The oxazole ring, a five-membered heterocyclic structure, contributes to the compound's stability and reactivity, which are critical factors in its application as a building block for more complex structures.

Recent research has focused on the synthesis and characterization of methyl 4-amino derivatives, with particular emphasis on their potential as precursors for pharmaceutical compounds. For instance, studies have demonstrated that this compound can serve as an intermediate in the synthesis of bioactive molecules with anti-inflammatory and antioxidant properties. Its ability to undergo various chemical transformations, such as nucleophilic substitution and condensation reactions, further enhances its utility in drug discovery.

In addition to its role in pharmaceutical applications, methyl 4-amino derivatives have also been explored for their potential in materials science. The compound's ability to form stable complexes with metal ions has led to its use in the development of coordination polymers and metalloorganic frameworks (MOFs). These materials exhibit exceptional porosity and selectivity, making them promising candidates for gas storage and separation applications.

The synthesis of methyl 4-amino derivatives has been optimized through various methodologies, including microwave-assisted synthesis and catalytic processes. These advancements have not only improved the yield but also reduced the reaction time, making large-scale production more feasible. Recent studies have also investigated the use of green chemistry principles in the synthesis of this compound, emphasizing the importance of sustainability in modern chemical manufacturing.

From an environmental perspective, methyl 4-amino derivatives have been subjected to rigorous toxicological studies to assess their safety profile. These studies have revealed that under controlled conditions, the compound exhibits low toxicity to aquatic organisms and does not pose significant risks to human health when handled appropriately. This information is crucial for regulatory compliance and ensures that the compound can be safely integrated into industrial processes.

In conclusion, methyl 4-amino derivatives represent a versatile class of compounds with diverse applications across multiple disciplines. Their unique chemical properties and compatibility with various synthetic methodologies make them invaluable tools in modern research and development. As ongoing studies continue to uncover new insights into their potential uses, it is anticipated that methyl 4-amino derivatives will play an increasingly important role in advancing both scientific knowledge and industrial innovation.

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